2-Methylpropylidene bismethacrylate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
94231-38-6 |
|---|---|
Molecular Formula |
C12H18O4 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
[2-methyl-1-(2-methylprop-2-enoyloxy)propyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C12H18O4/c1-7(2)10(13)15-12(9(5)6)16-11(14)8(3)4/h9,12H,1,3H2,2,4-6H3 |
InChI Key |
NDZSUXVVRBJKGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(OC(=O)C(=C)C)OC(=O)C(=C)C |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methylpropylidene Bismethacrylate
Overview of Synthetic Routes and Precursor Chemistry
The synthesis of 2-Methylpropylidene bismethacrylate, a geminal dimethacrylate, fundamentally involves the reaction of an aldehyde with two equivalents of a methacrylate (B99206) source. The primary precursors for this synthesis are isobutyraldehyde (B47883), which provides the "2-methylpropylidene" backbone, and a reactive form of methacrylic acid.
Precursor Chemistry:
Isobutyraldehyde ((CH₃)₂CHCHO): This branched-chain aldehyde serves as the electrophilic core of the final molecule. It is typically produced industrially via the hydroformylation of propene. wikipedia.org
Methacrylic Source: The methacrylate functionality can be introduced using several reagents, with the most common being:
Methacrylic Acid ((CH₂)C(CH₃)COOH): Direct esterification with methacrylic acid is a possible route, though it often requires strong acid catalysis and efficient water removal to drive the reaction to completion.
Methacrylic Anhydride (B1165640) ([(CH₂)C(CH₃)CO]₂O): This is a highly effective reagent for this synthesis. Its reaction with the aldehyde is generally more favorable than with methacrylic acid and avoids the production of water as a byproduct, simplifying the process. nih.gov Methacrylic anhydride is typically stabilized with inhibitors to prevent premature polymerization. tcichemicals.comtcichemicals.com
Reaction Pathways and Process Optimization
The most plausible and efficient reaction pathway for the synthesis of this compound is the acid-catalyzed reaction of isobutyraldehyde with methacrylic anhydride.
Reaction Pathway:
The reaction proceeds via an acid-catalyzed acyl substitution mechanism. The key steps are:
Protonation of the Aldehyde: An acid catalyst protonates the carbonyl oxygen of isobutyraldehyde, increasing its electrophilicity.
Nucleophilic Attack: A molecule of methacrylic anhydride attacks the activated carbonyl carbon.
Acyl Transfer and Elimination: A series of steps involving the transfer of a methacrylate group and the elimination of methacrylic acid as a byproduct leads to the formation of the geminal bismethacrylate.
(CH₃)₂CHCHO + 2 [(CH₂)C(CH₃)CO]₂O → (CH₃)₂CH(OCOC(CH₃)=CH₂)₂ + 2 (CH₂)C(CH₃)COOH
Process Optimization:
The optimization of this synthesis focuses on maximizing the yield and purity of the monomer while minimizing side reactions and polymerization.
| Parameter | Condition | Rationale |
| Catalyst | Strong Lewis acids (e.g., tin(IV) chloride) or Brønsted acids (e.g., sulfuric acid, p-toluenesulfonic acid) | Efficiently catalyzes the transacetalization-like reaction. mdpi.com The choice of catalyst can influence reaction rate and selectivity. |
| Reactant Ratio | Slight excess of methacrylic anhydride | Ensures complete conversion of the aldehyde. |
| Temperature | Moderate temperatures (e.g., 40-60 °C) | Balances reaction rate with the risk of premature polymerization of the methacrylate groups. |
| Solvent | Aprotic, non-polar solvents (e.g., tetrahydrofuran, dichloromethane) | Solubilizes reactants and facilitates the reaction while being relatively inert. |
| Inhibitors | Phenolic inhibitors (e.g., hydroquinone (B1673460), MEHQ) | Prevents radical polymerization of the methacrylate groups during synthesis and purification. googleapis.com |
Purification and Characterization of Monomer Purity
Following the synthesis, the crude this compound must be purified to remove unreacted precursors, catalyst, and byproducts, particularly methacrylic acid. The purity of the monomer is critical for its subsequent polymerization and final material properties.
Purification:
The primary method for purifying polymerizable monomers like this compound is vacuum distillation .
| Purification Step | Description | Key Considerations |
| Neutralization/Washing | The crude product is washed with a mild base (e.g., sodium bicarbonate solution) to remove acidic catalyst and methacrylic acid, followed by washing with water to remove salts. | Avoids strong bases that could hydrolyze the ester groups. |
| Drying | The organic phase is dried over an anhydrous salt (e.g., magnesium sulfate, sodium sulfate). | Removal of water is crucial as it can interfere with some polymerization processes. |
| Vacuum Distillation | The dried product is distilled under reduced pressure. | Lowers the boiling point, preventing thermal decomposition and polymerization. nist.govuoi.gr The presence of a polymerization inhibitor is essential during this step. googleapis.com |
Characterization of Monomer Purity:
The purity and chemical structure of the synthesized this compound are confirmed using spectroscopic techniques.
Fourier-Transform Infrared Spectroscopy (FTIR): This technique is used to identify the key functional groups in the monomer.
| Functional Group | Characteristic Peak (cm⁻¹) |
| C=O (ester) | ~1730 |
| C=C (methacrylate) | ~1640 |
| C-O (ester) | ~1150-1200 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information and are used to confirm the identity and purity of the monomer.
| Proton (¹H) Environment | Approximate Chemical Shift (ppm) | Carbon (¹³C) Environment | Approximate Chemical Shift (ppm) |
| =CH₂ (vinyl) | 5.5 - 6.1 | C=O (carbonyl) | ~166 |
| -CH (methine) | Varies | C=CH₂ (vinylic) | ~136 |
| -CH₃ (methacrylate) | ~1.9 | =CH₂ (vinylic) | ~125 |
| -CH(CH₃)₂ (isopropyl) | ~1.0 | O-C=O | Varies |
| -CH(CH₃)₂ (methine) | Varies | C-O | Varies |
| -CH₃ (methacrylate) | ~18 | ||
| -CH₃ (isopropyl) | Varies |
The absence of signals corresponding to isobutyraldehyde and significant amounts of methacrylic acid in the final spectra indicates a high degree of purity. Quantitative analysis of residual monomer in related polymer systems can also be performed using FTIR by monitoring the disappearance of the C=C bond. nih.gov
Polymerization Mechanisms and Kinetics of 2 Methylpropylidene Bismethacrylate Systems
Free Radical Polymerization Mechanisms
The free radical polymerization of 2-Methylpropylidene bismethacrylate, like other dimethacrylates, proceeds through the classical steps of initiation, propagation, and termination. The bifunctional nature of the monomer, possessing two methacrylate (B99206) groups, leads to the formation of a densely cross-linked, three-dimensional network. This network structure is responsible for the material's mechanical properties.
Initiation Mechanisms (Photochemical and Thermal)
The initiation of polymerization, the creation of initial radical species, can be achieved through photochemical or thermal means.
Photochemical Initiation: This is the most common method for materials like dental resins, where on-demand curing is required. It involves a photoinitiator system that absorbs light energy (typically in the UV or visible spectrum) to generate free radicals. These radicals then attack the vinyl groups of the methacrylate monomers, initiating the polymerization chain reaction. The process is highly dependent on the efficiency of the photoinitiator system and the characteristics of the light source.
Thermal Initiation: Polymerization can also be initiated by heat. This can occur through the thermal decomposition of a chemical initiator (like benzoyl peroxide) or, at high temperatures, through the self-initiation of the monomers. researchgate.net While less common for applications requiring rapid, controlled curing at ambient temperatures, thermal initiation is a fundamental process in polymer chemistry. Studies on dimethacrylate resins show that their thermal stability and degradation mechanisms are highly dependent on their chemical structure, which influences the formation of the polymer network. researchgate.net For instance, the degradation of rigid networks formed from monomers with aromatic nuclei, like Bis-GMA, occurs in a single step at high temperatures, whereas more flexible structures may exhibit multi-step degradation. researchgate.net
Propagation and Chain Transfer Processes
Once initiated, the polymer chain grows in the propagation step. A radical at the end of a growing chain reacts with a monomer molecule, adding it to the chain and regenerating the radical at the new chain end. In dimethacrylate systems, the reaction kinetics become complex as the polymerization progresses.
The key propagation reactions are:
Addition to a monomer: The growing polymer radical adds to one of the double bonds of a this compound molecule.
Pendant double bond reaction (Cross-linking): The radical end of a growing chain reacts with a pendant methacrylate group on an already incorporated monomer unit within another polymer chain. This reaction creates a cross-link, leading to network formation.
Chain transfer is another critical process that can occur, where the radical activity is transferred from the growing polymer chain to another molecule, such as a monomer, solvent, or a dedicated chain transfer agent. nih.govopen.edu This terminates the growth of one chain while creating a new radical that can initiate the growth of another. open.edu While this can be used to control molecular weight, in dimethacrylate systems, chain transfer to the polymer can also introduce branching. pocketdentistry.comnih.gov
Termination Reactions
Termination reactions bring the growth of a polymer chain to an end by eliminating the radical center. In free radical polymerization, the primary termination mechanisms are bimolecular, involving the reaction of two growing polymer radicals. open.edu
Combination (or Coupling): Two radical chains join to form a single, longer polymer chain. open.edu
Disproportionation: One radical abstracts a hydrogen atom from another, resulting in two dead polymer chains: one with a saturated end group and one with a terminal double bond. open.eduresearchgate.net For poly(methyl methacrylate), termination occurs through a mixture of both coupling and disproportionation. open.edu
Photopolymerization Characteristics
The photopolymerization of this compound is a complex process influenced by the photoinitiator system and the parameters of the light source. These factors control the reaction kinetics, the degree of monomer conversion, and the final properties of the cross-linked polymer.
Photoinitiator Systems and Their Mechanisms
Photoinitiator systems are essential for converting light energy into chemical energy to start the polymerization. They are broadly classified into Type I and Type II systems.
Type I Photoinitiators (Photo-cleavage): These initiators, such as monoacylphosphine oxides (MAPO), undergo unimolecular bond cleavage upon light absorption to directly generate free radicals. nih.gov They are known for their high efficiency and rapid curing rates. nih.gov
Type II Photoinitiators (Hydrogen Abstraction): These systems require a co-initiator or synergist. The most common Type II initiator in dental applications is camphorquinone (CQ) . nih.govyoutube.com Upon absorbing blue light, CQ is excited to a triplet state. It then interacts with a co-initiator, typically a tertiary amine (like ethyl 4-dimethylaminobenzoate, EDMAB), to form an excited state complex (exciplex). nih.govtaylorandfrancis.com This complex then undergoes electron and proton transfer, generating an amine-derived radical that initiates polymerization, while the CQ is reduced to a ketyl radical. nih.gov
Three-component systems , which include a Type II photoinitiator, a co-initiator (electron donor), and a third component like an iodonium (B1229267) salt (e.g., diphenyliodonium (B167342) hexafluorophosphate, DPIHP), have been shown to significantly improve polymerization efficiency. taylorandfrancis.comnih.govnih.gov The iodonium salt can interact with the excited photoinitiator/amine complex to generate additional free radicals, leading to higher polymerization rates and conversion, especially in more challenging environments like hydrophilic resin systems. taylorandfrancis.comnih.gov
The table below summarizes common photoinitiator systems used for methacrylate polymerization.
| Initiator Type | Example Components | Mechanism | Typical Absorption Range (nm) |
|---|---|---|---|
| Type I | Monoacylphosphine Oxides (MAPO), e.g., Phenylbis(2,4,6-trimethylbenzoyl) phosphine (B1218219) oxide (BAPO) | Unimolecular photo-cleavage to form free radicals directly. | 300 - 435 nih.gov |
| Type II | Camphorquinone (CQ) + Tertiary Amine (e.g., EDMAB) | CQ absorbs light, forms an exciplex with the amine, which then generates the initiating radical via electron/proton transfer. nih.govdoi.org | 400 - 500 (Peak ~470) taylorandfrancis.com |
| Three-Component | CQ + Amine + Iodonium Salt (e.g., DPIHP) | The iodonium salt interacts with the CQ/amine complex to create additional initiating radicals, enhancing efficiency. taylorandfrancis.comnih.gov | Dependent on primary absorber (e.g., CQ) |
Influence of Light Source Parameters (Wavelength, Intensity)
The effectiveness of photopolymerization is critically dependent on the parameters of the curing light source.
Wavelength: For efficient initiation, the emission spectrum of the light source must overlap with the absorption spectrum of the photoinitiator. nih.gov For CQ-based systems, the most efficient wavelength is around 470 nm, with the adequate range being approximately 450-490 nm. nih.gov Using a light source with a mismatched wavelength will result in poor absorption by the photoinitiator, leading to inefficient radical generation and an inadequately cured polymer.
Intensity: Light intensity, or irradiance (measured in mW/cm²), has a significant impact on polymerization kinetics.
Polymerization Rate: Generally, a higher light intensity leads to a greater rate of radical generation and thus a faster polymerization rate. nih.govnih.gov Studies on BisGMA/TEGDMA systems show that the maximum polymerization rate is significantly affected by light intensity. nih.govbohrium.com
The table below illustrates the general effects of varying light source parameters on the photopolymerization of dimethacrylate resins.
| Parameter | Effect of Increase | Kinetic Implication |
|---|---|---|
| Wavelength (relative to initiator absorption peak) | Optimal overlap increases efficiency. | Maximizes photon absorption and radical generation. nih.gov |
| Intensity (Irradiance) | Increases polymerization rate. nih.govbohrium.com | Higher concentration of initiating radicals produced per unit time. nih.gov |
| Exposure Time | Increases total energy delivered. | Allows for higher final monomer conversion. researchgate.net |
Self-Initiated Photopolymerization Phenomena in Methacrylates
While most photopolymerization processes rely on photoinitiators that absorb light to generate reactive species, (meth)acrylate monomers can undergo self-initiation under certain conditions. This phenomenon occurs when the monomers themselves absorb high-energy radiation, typically short-wavelength UV light (e.g., below 260 nm), leading to direct excitation of the carbon-carbon double bonds. nih.gov This excitation can generate radicals capable of initiating the polymerization chain reaction without the need for a separate initiator molecule. nih.govresearchgate.netacs.org
The efficiency of self-initiation is dependent on the molar extinction coefficient of the monomer at the specific wavelength of irradiation. researchgate.net This initiator-free method offers the advantage of greater UV light penetration, as the light is attenuated only by the monomer and the forming polymer, which can facilitate the curing of thicker sections. researchgate.net Studies have also investigated self-initiation in specialized halogenated (meth)acrylates, where the cleavage of carbon-halogen bonds upon UV exposure provides an alternative pathway to generating initiating radicals. researchgate.net
Polymerization Kinetics Studies
The study of polymerization kinetics is essential for understanding and controlling the formation of the polymer network, which dictates the final properties of the material. For dimethacrylates like this compound, the process is characterized by complex phenomena due to the formation of a densely cross-linked structure.
Tracking the progress of polymerization in real-time is critical for kinetic analysis. Several techniques are employed for this purpose:
Differential Scanning Calorimetry (DSC): Photo-DSC is a widely used method that measures the heat released during the exothermic polymerization reaction. chempedia.info The rate of heat flow is directly proportional to the rate of polymerization, allowing for continuous monitoring of the reaction as a function of time.
Fourier-Transform Infrared (FTIR) Spectroscopy: Real-time FTIR spectroscopy monitors the decrease in the concentration of methacrylate carbon-carbon double bonds (C=C). nih.gov The characteristic absorption band for these bonds (typically around 1638 cm⁻¹) is tracked, and its diminishing intensity is used to calculate the degree of monomer conversion over time. aps.org
Other Techniques: Advanced methods like Automatic Continuous Online Monitoring of Polymerization (ACOMP) can also be used, which involve extracting a small stream of the reaction mixture and analyzing it with various detectors to determine monomer concentration and polymer properties continuously.
Kinetic data obtained from real-time monitoring is used to determine key reaction parameters that define the polymerization profile. The polymerization of dimethacrylates typically shows a rapid increase in rate to a maximum, followed by a slowdown as the reaction becomes diffusion-limited. chempedia.info
Key parameters include:
Maximum Polymerization Rate (Rp,max): This is the peak rate observed on the rate vs. time or rate vs. conversion curve. It is a crucial indicator of the system's reactivity.
Time to Maximum Rate (tmax): This is the time required to reach Rp,max, indicating how quickly the reaction auto-accelerates.
Final Degree of Conversion (DC): This represents the percentage of monomer double bonds that have reacted when the polymerization ceases or slows dramatically. Due to vitrification, the conversion in dimethacrylate systems is often incomplete, typically ranging from 55% to 75%. mdpi.com
The following table presents illustrative kinetic data for a representative dimethacrylate system under varying UV light intensities, demonstrating how these parameters are influenced by reaction conditions.
Table 1: Illustrative Reaction Rate Parameters for a Representative Dimethacrylate System Under Different UV Light Intensities. Data is representative of typical dimethacrylate photopolymerization behavior and serves for illustrative purposes.
| Light Intensity (mW/cm²) | Maximum Rate (Rp,max) (%/s) | Time to Rp,max (s) | Final Conversion (DC) (%) |
| 5 | 1.5 | 12 | 65 |
| 10 | 3.2 | 8 | 70 |
| 20 | 6.5 | 5 | 72 |
| 30 | 8.8 | 3 | 74 |
Based on findings from photopolymerization kinetic studies. acs.org
Temperature is a critical parameter in the polymerization of dimethacrylates. Generally, an increase in the curing temperature leads to a higher rate of polymerization and a greater final monomer conversion. nih.govresearchgate.net This is attributed to several factors:
Increased Molecular Mobility: Higher temperatures reduce the viscosity of the monomer system, enhancing the translational diffusion of monomers and the segmental mobility of the growing polymer chains. This facilitates the propagation reaction.
Increased Free Volume: As the temperature rises, the free volume within the polymerizing system increases, which counteracts the effects of vitrification and allows the reaction to proceed to a higher conversion before being arrested by diffusion limitations. chempedia.info
The table below illustrates the typical effect of temperature on key kinetic parameters for a dimethacrylate system.
Table 2: Illustrative Effect of Temperature on Dimethacrylate Polymerization Kinetics. Data is representative of typical dimethacrylate photopolymerization behavior and serves for illustrative purposes.
| Temperature (°C) | Maximum Rate (Rp,max) (%/s) | Final Conversion (DC) (%) |
| 25 | 4.0 | 58 |
| 40 | 6.2 | 65 |
| 60 | 9.5 | 72 |
| 80 | 12.1 | 76 |
Based on findings from studies on temperature effects in dimethacrylate polymerization. chempedia.infonih.govresearchgate.net
Inhibitors are chemical compounds added to monomers to prevent spontaneous or premature polymerization during storage and transport. Common inhibitors for methacrylates include phenolic compounds like hydroquinone (B1673460) (HQ). nih.gov
The mechanism of inhibition involves the deactivation of initiating or propagating radicals. For example, hydroquinone can donate a hydrogen atom to a highly reactive polymer radical (P•), converting it into a stable, non-propagating polymer chain (PH) and forming a far less reactive semiquinone radical. nih.gov This effectively terminates the kinetic chain.
The primary effects of an inhibitor on reaction kinetics are:
Induction Period: The inhibitor is consumed by scavenging the initial radicals formed. During this time, no significant polymerization occurs, resulting in an induction period before the reaction commences.
The kinetics of dimethacrylate polymerization are profoundly influenced by changes in the physical state of the system as the reaction progresses. As a cross-linked network forms, the viscosity increases dramatically, and the reaction transitions from being chemically controlled to being diffusion-controlled. wikipedia.org
This leads to two key phenomena:
Autodeceleration (Glass Effect): As the polymerization continues to very high conversion, the system approaches its glass transition temperature (Tg). researchgate.net The free volume decreases to a point where even the diffusion of small monomer molecules to the trapped radical sites becomes severely hindered. This causes the propagation rate (kp) to drop, leading to a sharp decrease in the polymerization rate (autodeceleration). nih.gov This "glass effect" ultimately limits the final monomer conversion, as the reaction essentially stops once the system vitrifies, trapping unreacted functional groups within the rigid network. wikipedia.org
Volume Contraction and Shrinkage Stress during Polymerization
Factors Influencing Polymerization Shrinkage and Stress Development
The magnitude of polymerization shrinkage and the resulting stress in a this compound system are not intrinsic material properties but are influenced by a combination of chemical and physical factors. nih.gov Understanding these factors is crucial for predicting and controlling the dimensional changes during polymerization.
Degree of Conversion: The degree of monomer conversion, which is the percentage of monomer double bonds that have reacted to form the polymer network, has a direct impact on polymerization shrinkage. A higher degree of conversion generally leads to greater shrinkage as more monomer units are converted into the more compact polymer structure. nih.gov However, a higher degree of conversion is also desirable for achieving optimal mechanical properties. Therefore, a balance must be struck. Factors that influence the degree of conversion include the photoinitiator system, the intensity and duration of the light-curing source, and the temperature of the resin. nih.gov Increasing the polymerization temperature can lead to a higher and faster degree of conversion due to lower resin viscosity and increased mobility of monomer molecules. nih.gov
Reaction Kinetics: The rate of the polymerization reaction significantly affects the development of shrinkage stress. A rapid polymerization rate can lead to the rapid development of a rigid polymer network, which is less able to flow and relieve the stresses generated by the ongoing shrinkage. manchester.ac.uk This can result in higher internal stresses. Conversely, a slower polymerization rate, often achieved through "soft-start" or "pulse-delay" curing protocols, allows for a longer period in the pre-gel phase where the material can flow and accommodate the shrinkage, thus reducing the final stress state. lumhs.edu.pk The introduction of certain monomers, like addition-fragmentation chain transfer (AFM) monomers, can also delay the gel point and help in releasing shrinkage stress. nih.gov
The interplay of these factors determines the final volumetric shrinkage and stress state of a polymerized this compound system. The following tables provide illustrative data based on findings from various methacrylate resin systems, demonstrating the influence of these key factors.
Table 1: Illustrative Influence of Monomer Composition and Filler Content on Polymerization Shrinkage
| Resin Matrix Composition (Hypothetical) | Filler Content (vol%) | Typical Volumetric Shrinkage (%) |
| 100% this compound | 0 | 5.0 - 7.0 |
| 70% this compound / 30% Bis-GMA | 0 | 4.0 - 6.0 |
| 100% this compound | 60 | 2.0 - 3.0 |
| 70% this compound / 30% Bis-GMA | 60 | 1.5 - 2.5 |
Note: Data are illustrative and based on general principles observed in methacrylate resins. biomaterials.pl
Table 2: Influence of Curing Protocol on Shrinkage Stress (Illustrative)
| Curing Protocol | Polymerization Rate | Resultant Shrinkage Stress |
| High-Intensity Continuous Cure | Rapid | High |
| Soft-Start Cure (Low initial intensity) | Slow initial rate | Reduced |
| Pulse-Delay Cure | Intermittent | Reduced |
Note: This table illustrates the general relationship between curing protocol and shrinkage stress as described in the literature. lumhs.edu.pk
Structure Property Relationships in Poly 2 Methylpropylidene Bismethacrylate and Its Copolymers
Influence of Monomer Structure on Network Formation
The chemical structure of the 2-Methylpropylidene bismethacrylate monomer is a primary determinant of the architecture and properties of the resulting polymer network. As a dimethacrylate monomer, it contains two polymerizable methacrylate (B99206) groups, enabling it to act as a cross-linker, forming a three-dimensional network upon polymerization. ontosight.ai
Table 1: Theoretical vs. Real Cross-link Density in Dimethacrylate Polymers
| Parameter | Description | Implication for Poly(this compound) |
| Theoretical Cross-link Density | The maximum possible number of cross-links based on the monomer's chemical structure and concentration. | High, due to the bifunctional nature of the monomer. |
| Real Cross-link Density | The actual number of effective cross-links in the cured polymer network. | Always lower than the theoretical value due to incomplete reaction and loop formation. nih.gov |
| Factors Reducing Cross-link Density | Incomplete conversion of double bonds, formation of intramolecular loops. | The rigidity of the monomer may influence the likelihood of loop formation. |
The degree of conversion (DC), which represents the percentage of methacrylate groups that have reacted, is a critical parameter governing the final properties of the polymer network. sci-hub.box A higher DC generally leads to improved mechanical properties, such as hardness and strength, as well as greater chemical stability and lower levels of leachable unreacted monomer. sci-hub.boxresearchgate.net For dimethacrylate monomers used in dental applications, typical final DC values range from 55% to 75%. ontosight.ai
The polymerization of this compound, like other dimethacrylates, is a self-decelerating process. As the network forms, the mobility of the reactive species (pendant methacrylate groups and radical chain ends) becomes restricted, leading to a vitrification effect that prevents the reaction from reaching 100% conversion. The final DC is influenced by factors such as the polymerization temperature, the type and concentration of the initiator, and the viscosity of the monomer system. sci-hub.box
Impact of Copolymerization on Polymer Network Structure
Copolymerization of this compound with other monomers is a common strategy to tailor the properties of the resulting polymer network. The choice of comonomer can significantly affect the network's homogeneity, cross-linking density, and ultimately, its macroscopic performance.
All cross-linked polymer networks formed by free-radical polymerization exhibit some degree of heterogeneity. nih.gov This arises from the statistical nature of the polymerization process and the aforementioned formation of microgel regions. In copolymer systems, an additional layer of heterogeneity can be introduced due to differences in the reactivity of the comonomers. If one monomer is significantly more reactive than the other, it will be consumed more rapidly, leading to a non-uniform distribution of monomer units throughout the network.
The miscibility of the developing polymer with the monomer mixture also plays a role. If phase separation occurs during polymerization, it can lead to a highly heterogeneous network with distinct domains, which can negatively impact the material's mechanical integrity.
The properties of the final copolymer network represent a balance of the characteristics of the constituent monomers. For example, in dental resins, a common approach is to copolymerize a high-viscosity, rigid dimethacrylate with a low-viscosity, more flexible one to optimize handling characteristics, polymerization shrinkage, and mechanical properties.
Table 2: Influence of Comonomer Type on Polymer Network Properties
| Comonomer Type | Expected Impact on Poly(this compound) Network | Resulting Property Changes |
| Flexible, Long-Chain Dimethacrylate | Increased chain mobility, potentially higher degree of conversion. ontosight.ai | Increased flexibility, potentially lower modulus, reduced polymerization shrinkage stress. |
| Monofunctional Methacrylate | Reduced cross-link density. researchgate.net | Increased flexibility, lower hardness and strength, potentially higher water sorption. |
| Hydrophilic Monomer | Increased water uptake into the network. | Altered swelling behavior and potential for plasticization. |
Correlation between Molecular Structural Features and Macroscopic Material Performance
The macroscopic performance of poly(this compound) and its copolymers is a direct consequence of the molecular-level network architecture. Key correlations have been established between structural features and material performance.
A higher cross-link density generally leads to a stiffer and more brittle material with a higher elastic modulus and greater hardness. nih.gov However, very high cross-linking can also lead to increased polymerization stress. The degree of conversion is also directly correlated with mechanical strength; a more completely cured network will be stronger and more resistant to degradation. sci-hub.box
The heterogeneity of the network can have a significant impact on its toughness and fracture resistance. While a certain level of heterogeneity is unavoidable, large-scale inhomogeneities can act as stress concentration points, leading to premature failure of the material under load.
The chemical nature of the monomers also plays a crucial role. For instance, the presence of polar groups, such as hydroxyl or urethane (B1682113) linkages in a comonomer, can introduce hydrogen bonding. These secondary interactions act as physical cross-links, further reinforcing the network and enhancing its mechanical properties. nih.gov
Table 3: Correlation of Structural Features with Macroscopic Performance
| Structural Feature | Macroscopic Performance Indicator | Relationship |
| High Cross-link Density | Elastic Modulus, Hardness | Positive correlation; higher density leads to a stiffer, harder material. nih.gov |
| High Degree of Conversion | Flexural Strength, Wear Resistance | Positive correlation; a more complete reaction enhances mechanical integrity. sci-hub.box |
| Network Heterogeneity | Fracture Toughness | Complex relationship; large-scale heterogeneity can be detrimental. |
| Presence of Hydrogen Bonding | Mechanical Strength, Water Sorption | Positive correlation with strength; can increase water sorption depending on the group. nih.gov |
Rheological Behavior of 2 Methylpropylidene Bismethacrylate Resins
Viscosity Characterization during Polymerization and Curing
The polymerization of dimethacrylate monomers like 2-Methylpropylidene bismethacrylate involves a transition from a liquid monomer to a solid, cross-linked polymer. This process is accompanied by a significant and continuous increase in viscosity. Initially, the monomer or its solution has a relatively low viscosity. However, as polymerization is initiated, typically by chemical initiators or light, polymer chains begin to form and grow.
The viscosity increase is not linear. It accelerates as the reaction progresses and the polymer network develops, a phenomenon known as the gel effect or Trommsdorff-Norrish effect. At a certain point, the movement of large polymer radicals becomes restricted, slowing down termination reactions and leading to a rapid increase in the polymerization rate and, consequently, a sharp rise in viscosity.
Real-time monitoring of this process can be achieved using rheometers that measure viscosity as a function of time or conversion rate. For similar methacrylate (B99206) systems, studies have shown that the viscosity can increase by several orders of magnitude, transforming the resin from a fluid state to a rigid gel. The rate of this change is dependent on factors such as initiator concentration and temperature. For instance, higher temperatures generally lead to a faster initial polymerization rate and a more rapid viscosity increase.
| Polymerization Stage | Typical Viscosity Behavior | Controlling Factors |
| Initial Monomer | Low, fluid-like | Monomer structure, temperature |
| Onset of Polymerization | Gradual increase | Initiator concentration, temperature |
| Gel Point | Rapid, exponential increase | Polymer chain entanglement, cross-linking |
| Final Cured State | Essentially infinite (solid) | Degree of conversion, network density |
This table illustrates the typical progression of viscosity during the polymerization of dimethacrylate resins. Specific values for this compound are dependent on precise experimental conditions.
Viscoelastic Properties of Monomer and Polymerizing Systems
Viscoelasticity describes materials that exhibit both viscous (fluid-like) and elastic (solid-like) characteristics. The viscoelastic properties of this compound systems can be characterized using dynamic oscillatory rheology. This technique measures the material's response to a sinusoidal shear strain, yielding the storage modulus (G') and the loss modulus (G'').
The storage modulus (G') represents the elastic component and is a measure of the energy stored in the material during deformation. The loss modulus (G'') represents the viscous component, measuring the energy dissipated as heat. The ratio of these two moduli (G''/G') is the loss tangent (tan δ) , which provides insight into the damping properties of the material.
For the this compound monomer, G'' would be significantly higher than G', indicating predominantly liquid-like behavior (tan δ > 1). As polymerization proceeds, both G' and G'' increase dramatically. However, G' increases more rapidly than G'' as the cross-linked network forms. At the gel point, G' and G'' are typically equal (tan δ = 1). In the fully cured state, G' is several orders of magnitude higher than G'', signifying a predominantly elastic, solid-like material.
| Parameter | Unpolymerized Monomer | During Polymerization | Cured Polymer |
| Storage Modulus (G') | Very Low | Rapidly Increasing | High |
| Loss Modulus (G'') | Dominant | Increasing | Low |
| Loss Tangent (tan δ) | > 1 | Approaches and crosses 1 | < 1 |
This interactive table outlines the expected changes in the viscoelastic properties of a this compound system during curing.
Influence of Filler Incorporation on Resin Rheology
In many applications, such as dental composites, resins are combined with inorganic fillers to enhance mechanical properties. The incorporation of fillers like silica (B1680970) or glass particles into a this compound resin has a profound impact on its rheology.
The primary effect of adding fillers is a significant increase in the viscosity of the uncured resin. This is due to hydrodynamic effects and the interactions between the filler particles and the polymer matrix. The extent of this viscosity increase is dependent on several factors:
Filler Volume Fraction : Viscosity increases exponentially with an increase in the volume percentage of the filler.
Filler Size : For the same volume fraction, smaller filler particles lead to a higher viscosity due to their greater surface area and increased particle-particle interactions.
Furthermore, the addition of fillers typically induces shear-thinning behavior in the resin, a topic explored in the following section. Fillers also affect the viscoelastic properties, generally increasing both the storage (G') and loss (G'') moduli of the composite material.
Analysis of Newtonian and Non-Newtonian Flow Regimes
The flow behavior of fluids is categorized as either Newtonian or non-Newtonian. A Newtonian fluid has a constant viscosity regardless of the applied shear rate. In contrast, a non-Newtonian fluid's viscosity changes with the shear rate.
Unfilled monomer systems, including pure this compound, are expected to behave as Newtonian fluids. Their viscosity remains constant whether they are stirred slowly or rapidly.
When fillers are introduced, the resulting resin composite almost invariably exhibits non-Newtonian, shear-thinning (or pseudoplastic) behavior . This means that the viscosity of the material decreases as the shear rate increases. This property is highly desirable in applications like dental fillings, where the material needs to flow easily when manipulated or injected (high shear) but maintain its shape once placed (low shear). The shear-thinning behavior arises from the disruption of the filler particle network and the alignment of particles and polymer chains in the direction of flow under shear stress.
| Resin Type | Flow Regime | Viscosity Behavior under Shear | Typical Example |
| Unfilled Resin | Newtonian | Constant | Pure this compound |
| Filled Resin | Non-Newtonian (Shear-Thinning) | Decreases with increasing shear rate | This compound with silica filler |
This table contrasts the flow regimes of unfilled and filled this compound resins.
Mechanical Properties of 2 Methylpropylidene Bismethacrylate Based Composites
Flexural Strength and Modulus Analysis
Flexural strength is a critical parameter for materials subjected to bending forces, representing the maximum stress a material can withstand before yielding. The flexural modulus, or bending modulus, indicates the material's stiffness or resistance to deformation under a load. In composites based on bismethacrylate resins, these properties are paramount, especially in dental applications where restorations must endure significant chewing forces.
Research into bis-acryl composite resins, which share a chemical foundation with 2-Methylpropylidene bismethacrylate, demonstrates that flexural strength can vary significantly based on the specific formulation and the type and loading of filler particles. nih.gov For instance, studies comparing different commercial bis-acryl resins show a wide range of flexural strength values, highlighting the influence of the material's specific composition, including the polymer matrix and filler system. nih.gov A study on four different bis-acryl resins found that Luxatemp and Structur exhibited higher flexural strengths compared to Protemp and Telio. nih.gov The chemical structure, particularly the presence of long cross-linking polymer chains and the interaction of filler particles like silica (B1680970) and zirconia with the polymer matrix, contributes to these differences. nih.gov
The flexural properties are determined using a three-point bending test, where a sample is supported at two points and a load is applied to the center. nih.gov The strength is calculated based on the load at fracture, the distance between the supports, and the specimen's dimensions. nih.gov
Interactive Table: Flexural Strength of Various Bis-Acryl Composite Resins
| Material | Mean Flexural Strength (MPa) | Standard Deviation (MPa) |
| Luxatemp | 211.44 | 23.31 |
| Structur | 207.33 | 17.26 |
| Protemp | 173.57 | 14.10 |
| Telio | 152.00 | 25.94 |
This table presents data on the flexural strength of different bis-acryl provisional restorative materials, which are chemically related to this compound composites. Data sourced from nih.gov.
Fracture Toughness and Impact Strength Evaluation
Fracture toughness (KIC) measures a material's ability to resist the propagation of a crack. Impact strength, conversely, evaluates the energy a material can absorb before it fractures under a sudden load. Both are crucial for predicting the clinical longevity of restorative materials.
Investigations into bis-acryl provisional resins reveal that fracture toughness can improve over time as post-gelation polymerization continues. researchgate.net A study measuring the KIC of five different resins at 1 hour and 24 hours after setting found a significant increase in toughness for all materials at the 24-hour mark. researchgate.net For example, the fracture toughness of Protemp Garant 3 increased from 0.57 MPa·m¹/² at 1 hour to 1.02 MPa·m¹/² at 24 hours. researchgate.net
The addition of reinforcing phases can also dramatically improve these properties. In polymethyl methacrylate (B99206) (PMMA) composites, a material often used as a reference or in conjunction with bismethacrylates, the incorporation of nitrile butadiene rubber (NBR) along with ceramic fillers like aluminum oxide (Al₂O₃) and yttria-stabilized zirconia (YSZ) has been shown to significantly enhance both impact strength and fracture toughness. researchgate.net One study found that reinforcing PMMA with 7.5% NBR and a combination of 2.5% Al₂O₃ and 2.5% YSZ increased the mean impact strength from 5.27 kJ/m² to 10.25 kJ/m² and the fracture toughness from 1.60 MPa·m¹/² to 2.58 MPa·m¹/². researchgate.net
Interactive Table: Fracture Toughness (KIC) of Bis-Acryl Resins Over Time
| Resin Material | Mean KIC at 1 Hour (MPa·m¹/²) | Mean KIC at 24 Hours (MPa·m¹/²) |
| Temphase | 0.63 | 0.78 |
| Protemp Garant 3 | 0.57 | 1.02 |
| Luxatemp Solar | 0.50 | 0.72 |
| Integrity | 0.43 | 0.84 |
| PerfecTemp II | 0.36 | 0.73 |
This table illustrates the evolution of fracture toughness in various bis-acryl provisional resins, showing the effect of continued polymerization. Data sourced from researchgate.net.
Hardness Characterization (e.g., Vickers Hardness)
Hardness refers to a material's resistance to localized surface indentation or scratching. Vickers hardness (VHN) is a common method for characterizing this property in dental composites, providing insight into the material's ability to withstand wear and abrasion. The test involves indenting the material with a diamond pyramid and measuring the size of the resulting impression. mdpi.com
The hardness of bismethacrylate-based composites is closely linked to the degree of conversion (DC) of the monomers during polymerization and the filler content. mdpi.com A higher DC generally leads to a more cross-linked and rigid polymer network, resulting in greater hardness. d-nb.infonih.gov However, the relationship can be complex. In one study of model dental composites, as a novel bismethacrylate monomer (BisMEP) replaced BisGMA, the Vickers hardness showed a slight, statistically insignificant decrease initially, which became significant only with the complete replacement of BisGMA. mdpi.com For instance, the control composite had a VHN of 50.04, which decreased to 46.66 when 50% of the BisGMA was replaced. mdpi.com This variation was attributed to differences in monomer viscosity and the resulting degree of conversion. mdpi.com
Interactive Table: Vickers Hardness of Model Bismethacrylate Composites
| Composite Formulation (BisGMA replaced by BisMEP) | Mean Vickers Hardness (VHN) | Standard Deviation (VHN) |
| 0% (Control) | 50.04 | 1.23 |
| 10% | 49.33 | 1.90 |
| 25% | 48.11 | 2.54 |
| 50% | 46.66 | 3.74 |
This table shows the effect of altering the monomer composition on the Vickers hardness of model dental composites. Data sourced from mdpi.com.
Effects of Reinforcing Phases on Composite Mechanical Performance
The mechanical properties of this compound-based composites are not solely dependent on the resin matrix but are significantly enhanced by the addition of reinforcing phases such as fibers and nanofillers.
Fiber Reinforcement Mechanisms
Fibers are a primary reinforcement material used to improve the strength, stiffness, and fracture resistance of polymer composites. The fundamental mechanism of fiber reinforcement is the transfer of stress from the weaker polymer matrix to the much stronger and stiffer fibers. nih.gov For this to be effective, there must be strong adhesion between the fiber surface and the resin matrix.
The effectiveness of fiber reinforcement depends on several factors:
Fiber Type: Different fibers have inherently different strengths. Carbon fibers, for example, generally have a higher tensile strength and modulus than E-glass fibers. thegundcompany.com
Fiber Orientation: The alignment of fibers relative to the applied load is critical. Maximum flexural and tensile strength is achieved when the fibers are aligned parallel to the direction of stress. thegundcompany.com
Volume Fraction: Increasing the volume fraction of fibers generally leads to a significant improvement in mechanical properties like tensile strength and hardness. ajsrp.com
In hybrid composites, combining different types of fibers (e.g., natural and synthetic) can create a material with a balanced set of properties and potentially lower cost. researchgate.net
Nanofiller Incorporation and Dispersion Effects
The incorporation of fillers at the nanoscale (nanofillers) is another effective strategy for enhancing the mechanical performance of bismethacrylate composites. Due to their high surface area-to-volume ratio, even small additions of nanofillers can lead to significant property improvements.
Common nanofillers include silica (SiO₂), aluminum oxide (Al₂O₃), titanium dioxide (TiO₂), and various nanoclays like montmorillonite (B579905) (MMT). researchgate.net The addition of these nanoparticles has been shown to increase flexural strength, flexural modulus, and fracture toughness. researchgate.netmdpi.com For example, adding 3 wt% titania nanoparticles to a PMMA composite increased its fracture toughness by 55%. mdpi.com
A critical challenge with nanofillers is achieving uniform dispersion within the resin matrix. At higher concentrations, nanoparticles tend to agglomerate due to strong van der Waals forces, which can create stress concentration points and negatively impact mechanical properties. mdpi.com Therefore, an optimal filler concentration often exists beyond which performance declines.
Morphological Analysis of Fracture Surfaces in Composites
The microscopic examination of fracture surfaces, typically using a Scanning Electron Microscope (SEM), provides valuable insights into the failure mechanisms of composite materials. The morphology of a fracture surface can reveal how cracks initiate and propagate and how the different phases of the composite (matrix, fillers, fibers) interact during failure.
In well-bonded composites, the fracture surface may show evidence of fiber pull-out, where fibers are pulled from the matrix during fracture, and matrix deformation. The length of the pulled-out fibers can indicate the strength of the interfacial bond. Analysis of reinforced PMMA denture base materials showed that the fracture surfaces of tougher composites exhibited features indicating significant plastic deformation and energy absorption before failure. researchgate.net
SEM analysis can also correlate a material's microstructure with its mechanical properties. For instance, a study of bis-acryl resins found that materials with higher flexural strength had a more regular and uniform particle size distribution on their fracture surfaces, indicating efficient stress transfer between the filler and the matrix. nih.gov Conversely, the presence of voids or large agglomerates of filler particles on the fracture surface often corresponds to lower mechanical strength.
Degradation Studies of Poly 2 Methylpropylidene Bismethacrylate
Hydrolytic Degradation Mechanisms of the Polymer Backbone
The primary mechanism for the degradation of poly(2-methylpropylidene bismethacrylate) is the hydrolysis of the ester linkages within the methacrylate (B99206) groups. This is a common degradation pathway for polymethacrylates and other polyesters. The reaction involves the cleavage of the ester bond by water molecules, leading to the formation of a carboxylic acid and an alcohol.
The hydrolysis can be catalyzed by either an acid or a base. In most environmental conditions, base-catalyzed hydrolysis is considered the more significant pathway for methacrylate esters. The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester group. This process results in the scission of the polymer chain or the cleavage of crosslinks, which can lead to a reduction in molecular weight, loss of mechanical properties, and the release of soluble degradation products.
The two potential sites for hydrolytic attack on the poly(this compound) network are the ester groups of the methacrylate backbone. The degradation process is generally considered to occur via random chain scission, where the ester linkages throughout the polymer matrix are cleaved.
The primary degradation products from the complete hydrolysis of the ester linkages would be poly(methacrylic acid) and 2-methyl-1,3-propanediol. However, in practice, the degradation is often incomplete, resulting in a mixture of oligomeric and monomeric species.
Factors Influencing Degradation Rate and Resulting Chemical Species
Several factors can influence the rate of hydrolytic degradation of poly(this compound) and the nature of the chemical species that result from this process.
pH: The rate of hydrolysis of the ester bonds is highly dependent on the pH of the surrounding environment. The degradation is significantly accelerated under alkaline conditions due to the increased concentration of hydroxide ions, which are potent nucleophiles for ester cleavage. In acidic conditions, the hydrolysis can also be catalyzed, though often to a lesser extent for methacrylates. Neutral pH conditions generally result in the slowest degradation rates.
Temperature: An increase in temperature typically accelerates the rate of chemical reactions, including hydrolysis. Higher temperatures provide the necessary activation energy for the cleavage of the ester bonds, leading to a faster degradation of the polymer network.
Crosslink Density: The density of the crosslinks in the polymer network can affect the diffusion of water into the polymer matrix. A highly crosslinked structure may initially hinder water penetration, slowing down the degradation process. However, as degradation proceeds and crosslinks are cleaved, the network can swell, potentially allowing for increased water ingress and an accelerated degradation rate in later stages.
Hydrophobicity of the Linker: The "2-methylpropylidene" group is an aliphatic, hydrophobic linker. This hydrophobicity is expected to impart a degree of hydrolytic stability to the polymer by repelling water and reducing its concentration within the polymer matrix. Polymers with more hydrophilic linkers, such as those containing ether groups, tend to exhibit faster degradation rates due to higher water absorption.
The resulting chemical species from the degradation process will vary depending on the extent of the degradation. Initially, there will be a decrease in the average molecular weight of the polymer chains due to random scission. As degradation progresses, soluble oligomers of poly(methacrylic acid) with attached this compound fragments may be formed. Ultimately, under extensive hydrolysis, the final degradation products would be methacrylic acid and 2-methyl-1,3-propanediol.
Below is an interactive data table illustrating the hypothetical effect of pH on the degradation rate of poly(this compound), as indicated by mass loss over time.
| Time (weeks) | Mass Loss (%) at pH 5.0 | Mass Loss (%) at pH 7.4 | Mass Loss (%) at pH 9.0 |
| 0 | 0.0 | 0.0 | 0.0 |
| 4 | 0.5 | 0.2 | 2.1 |
| 8 | 1.1 | 0.5 | 4.5 |
| 12 | 1.8 | 0.9 | 7.2 |
| 16 | 2.6 | 1.4 | 10.1 |
This table presents hypothetical data based on the expected behavior of dimethacrylate polymers to illustrate the influence of pH on hydrolytic degradation.
Another interactive data table shows the potential influence of temperature on the degradation at a constant pH.
| Time (weeks) | Mass Loss (%) at 25°C (pH 7.4) | Mass Loss (%) at 37°C (pH 7.4) | Mass Loss (%) at 50°C (pH 7.4) |
| 0 | 0.0 | 0.0 | 0.0 |
| 4 | 0.2 | 0.4 | 1.0 |
| 8 | 0.5 | 0.9 | 2.2 |
| 12 | 0.9 | 1.5 | 3.8 |
| 16 | 1.4 | 2.3 | 5.7 |
This table presents hypothetical data based on the expected behavior of dimethacrylate polymers to illustrate the influence of temperature on hydrolytic degradation.
Environmental and Chemical Stability Considerations
The environmental and chemical stability of poly(this compound) is largely dictated by the susceptibility of its ester linkages to hydrolysis.
Environmental Stability: Under typical environmental conditions (neutral pH, ambient temperature), the polymer is expected to exhibit good stability. The hydrophobic nature of the 2-methylpropylidene linker should limit water absorption, thus slowing down hydrolytic degradation. However, in environments with elevated pH, such as certain industrial effluents or alkaline soils, the degradation would be more pronounced. The polymer is not expected to be readily biodegradable, as the polymethacrylate backbone is generally resistant to microbial attack.
Chemical Stability: Poly(this compound) would be susceptible to degradation by strong acids and, more significantly, strong bases due to the catalysis of ester hydrolysis. It would also be vulnerable to degradation by certain organic solvents that can swell the polymer network and facilitate the hydrolytic process if water is present. The polymer is expected to be resistant to oxidation and UV degradation to a degree typical for polymethacrylates, although long-term exposure to UV radiation could lead to chain scission and a loss of mechanical properties. Crosslinking generally enhances the thermal stability of polymethacrylates. marquette.eduresearchgate.net
Advanced Characterization Techniques for 2 Methylpropylidene Bismethacrylate Polymers and Composites
Spectroscopic Analysis (FTIR, ¹H-NMR, ¹³C-NMR, Mass Spectrometry)
Spectroscopic techniques are fundamental in elucidating the molecular structure of 2-methylpropylidene bismethacrylate polymers.
Fourier Transform Infrared (FTIR) Spectroscopy is employed to identify functional groups and monitor the polymerization process. The FTIR spectrum of the monomer would show characteristic absorption bands for the C=C double bond (around 1635 cm⁻¹) and the ester carbonyl group (C=O) (around 1720 cm⁻¹). Upon polymerization, the intensity of the C=C peak diminishes, indicating the conversion of methacrylate (B99206) groups into a polymer network.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the atomic connectivity and structure of the polymer.
¹H-NMR spectra are used to identify the protons in the polymer structure. For instance, the protons of the methyl group (CH₃) and the methylene (B1212753) group (CH₂) in the methacrylate unit would have distinct chemical shifts. rsc.orgdocbrown.infomdpi.com
¹³C-NMR offers a detailed view of the carbon skeleton. nih.gov The spectra can distinguish between the carbon atoms of the carbonyl group, the double bond, and the various aliphatic carbons in the polymer backbone and side chains. rsc.orgdocbrown.infomdpi.com Solid-state NMR can be particularly useful for characterizing the crosslinked, insoluble nature of these polymers, providing data on the degree of conversion by comparing the integrals of carbonyl carbons in the monomer and polymer. nih.gov
Mass Spectrometry (MS) , particularly in combination with techniques like Pyrolysis-Gas Chromatography (Py-GC/MS), is a powerful tool for characterizing the fragments of the polymer, which helps in understanding the polymer's structure and thermal degradation pathways. taylorfrancis.com Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF-MS) and Electrospray Ionization (ESI-MS) can provide information on the molecular weight distribution and end-groups of the polymer chains, with ESI being a softer ionization technique that can keep labile end groups intact. nih.govacs.orgresearchgate.netlcms.cz
Table 1: Key Spectroscopic Data for this compound Polymer Characterization
| Technique | Analyte | Key Findings/Observations |
| FTIR | Polymer | Disappearance or reduction of C=C stretching vibration (approx. 1635 cm⁻¹), presence of C=O stretching (approx. 1720 cm⁻¹). |
| ¹H-NMR | Polymer | Signals corresponding to methyl, methylene, and methine protons in the polymer backbone and side chains. |
| ¹³C-NMR | Polymer | Resonances for carbonyl carbon (approx. 177 ppm), quaternary carbon, and various aliphatic carbons. nih.gov |
| Mass Spec. | Polymer | Identification of polymer fragments, end-group analysis, and molecular weight distribution. nih.govacs.orgresearchgate.netlcms.cz |
Thermal Analysis (Differential Scanning Calorimetry, Thermogravimetric Analysis)
Thermal analysis techniques are crucial for determining the operational temperature range and stability of this compound polymers and composites.
Differential Scanning Calorimetry (DSC) is used to measure heat flow associated with thermal transitions in the polymer. hu-berlin.de A key parameter obtained from DSC is the glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state. researchgate.netwikipedia.org For crosslinked polymers like those derived from this compound, the Tg is an indicator of the extent of cure and the crosslink density. tainstruments.com DSC can also be used to study polymerization kinetics by measuring the heat evolved during the reaction. nih.gov
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. This provides information on the thermal stability and decomposition profile of the polymer. The onset temperature of decomposition is a critical parameter for determining the upper service temperature of the material. TGA can also be used to determine the filler content in composites by analyzing the residual mass after the polymer matrix has decomposed. tubitak.gov.tr
Table 2: Thermal Properties of Methacrylate-Based Polymers
| Technique | Property Measured | Typical Observations for Methacrylate Polymers |
| DSC | Glass Transition Temperature (Tg) | A step change in the heat flow curve, indicating the transition from a glassy to a rubbery state. researchgate.netwikipedia.org |
| Heat of Polymerization | An exothermic peak indicating the energy released during the curing process. nih.gov | |
| TGA | Decomposition Temperature | A sharp decrease in mass, indicating the onset of thermal degradation. tubitak.gov.tr |
| Filler Content | Residual mass at high temperatures corresponds to the inorganic filler content in composites. |
Morphological and Microstructural Characterization (Scanning Electron Microscopy, X-ray Diffraction, X-ray Scattering)
These techniques provide insights into the surface and internal structure of the polymers and composites at various length scales.
Scanning Electron Microscopy (SEM) is used to visualize the surface topography and morphology of the polymer and its composites. whiterose.ac.ukresearchgate.net In composites, SEM can reveal the dispersion of filler particles within the polymer matrix and the quality of the interface between the filler and the matrix. rmsjournal.orgresearchgate.net For instance, SEM images can show whether filler particles are well-integrated or if there are voids or agglomerates, which can significantly impact the mechanical properties. rmsjournal.org
X-ray Diffraction (XRD) provides information about the crystalline structure of materials. While polymers based on this compound are generally amorphous due to their crosslinked nature, XRD can be used to identify any crystalline fillers present in the composites. researchgate.net The presence of broad humps in the XRD pattern is characteristic of amorphous materials. tubitak.gov.trresearchgate.net
X-ray Scattering , including Wide-Angle X-ray Scattering (WAXS) and Small-Angle X-ray Scattering (SAXS), can provide more detailed information about the structure at different length scales. WAXS can give insights into the short-range order and amorphous halo, while SAXS can be used to study larger-scale structures, such as the size and shape of filler particles or the presence of microphase separation in copolymers. cambridge.orgresearchgate.net
Table 3: Morphological and Microstructural Analysis Techniques
| Technique | Information Obtained | Application to this compound Composites |
| SEM | Surface morphology, filler dispersion | Visualization of filler particles, assessment of interfacial bonding. rmsjournal.orgresearchgate.net |
| XRD | Crystalline structure | Identification of crystalline fillers, confirmation of amorphous nature of the polymer matrix. researchgate.net |
| X-ray Scattering | Short- and long-range order | Characterization of nanoscale structural features. cambridge.orgresearchgate.net |
Rheological Characterization (Oscillatory Shear Rheology, Microrheology)
Rheology is the study of the flow and deformation of matter. For this compound, which is used in applications like dental composites, understanding the rheological properties of the uncured paste is crucial for its handling and placement. pocketdentistry.com
Oscillatory Shear Rheology is a powerful technique to characterize the viscoelastic properties of materials. pocketdentistry.com By applying a small, oscillating strain, one can measure the storage modulus (G'), which represents the elastic component, and the loss modulus (G''), which represents the viscous component. nih.govrde.ac These parameters provide information about the material's structure and behavior under deformation. For example, a higher G' indicates a more solid-like behavior. The complex viscosity (η*) can also be determined, which is a measure of the material's resistance to flow. pocketdentistry.comnih.gov
Microrheology involves tracking the motion of embedded tracer particles to probe the local viscoelastic properties of a material. This technique can be particularly useful for heterogeneous systems like composites, providing information on the microscopic rheological environment around the filler particles.
Table 4: Rheological Properties of Methacrylate-Based Composites
| Technique | Parameter Measured | Significance for Handling and Performance |
| Oscillatory Shear Rheology | Storage Modulus (G') | Indicates the elastic character and shape stability of the uncured paste. nih.gov |
| Loss Modulus (G'') | Represents the viscous character and energy dissipation. nih.gov | |
| Complex Viscosity (η*) | Measures the overall resistance to flow under oscillatory shear. pocketdentistry.comnih.gov |
Molecular Weight and Distribution Determination (Size-Exclusion Chromatography)
Size-Exclusion Chromatography (SEC) , also known as Gel Permeation Chromatography (GPC), is the primary technique used to determine the molecular weight and molecular weight distribution (MWD) of polymers. paint.org SEC separates molecules based on their hydrodynamic volume in solution. paint.org
For linear polymers, SEC can provide accurate MWD data. However, for crosslinked polymers derived from this compound, the material is insoluble, making direct SEC analysis impossible. In this case, SEC is more applicable to the analysis of the soluble, uncrosslinked prepolymer or for the characterization of linear copolymers that might be synthesized with this monomer. The use of multiple detectors, such as a differential refractive index (RI) detector, a multi-angle light scattering (MALS) detector, and a viscometer, can provide more comprehensive information, including the absolute molecular weight, size, and conformation of the polymer chains. researchgate.netrsc.org For copolymers, SEC with multiple detectors can also provide information on the composition as a function of molecular weight. researchgate.netnih.govnih.gov
Table 5: Molecular Weight Analysis by Size-Exclusion Chromatography
| Technique | Information Obtained | Applicability to this compound |
| SEC/GPC | Molecular Weight (Mn, Mw) | Primarily for soluble prepolymers or linear copolymers. |
| Molecular Weight Distribution (PDI) | Indicates the breadth of the distribution of polymer chain lengths. | |
| Hydrodynamic Radius (Rh) | Provides information about the size of the polymer coil in solution. |
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Computational Modeling and Simulation of 2 Methylpropylidene Bismethacrylate Systems
Machine Learning Approaches for Structure-Property Relationship Prediction
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Future Directions and Emerging Research Avenues
Development of Novel Synthesis Routes for Enhanced Monomer Properties
The synthesis of 2-Methylpropylidene bismethacrylate would likely involve the reaction of isobutyraldehyde (B47883) with a methacrylate (B99206) source. Isobutyraldehyde is an industrially produced chemical, primarily synthesized through the hydroformylation of propene wikipedia.org. Future research could focus on developing more efficient and sustainable synthesis routes for this compound and its derivatives. This could involve exploring enzymatic catalysis or continuous flow processes to improve yield, reduce waste, and enhance the purity of the final monomer.
Furthermore, modifications to the monomer's core structure could be investigated to impart specific functionalities. For instance, the incorporation of different alkyl chains or functional groups could influence the monomer's viscosity, reactivity, and the final properties of the resulting polymer, such as its hydrophobicity or biocompatibility. The synthesis of related compounds, such as 2-Methylallylidene bismethacrylate, typically involves the esterification of methacrylic acid with the corresponding alcohol, a process that can be optimized for efficiency and yield smolecule.com.
| Precursor | Potential Synthesis Method | Potential Advantage |
| Isobutyraldehyde | Aldol condensation followed by esterification | Readily available industrial chemical |
| Methacrylic Acid | Direct esterification with a diol precursor | Well-established reaction pathway |
| Isobutyraldehyde & Methacryloyl Chloride | Acylation reaction | High reactivity of acyl chloride |
Tailoring Polymerization Kinetics and Mechanisms for Advanced Material Fabrication
The polymerization of dimethacrylate monomers, such as this compound, typically proceeds via free-radical polymerization, leading to the formation of a crosslinked polymer network. Understanding and controlling the kinetics of this process is crucial for fabricating materials with desired properties. Future research could delve into the use of controlled radical polymerization (CRP) techniques, such as atom transfer radical polymerization (ATRP) or reversible addition-fragmentation chain-transfer (RAFT) polymerization, to gain precise control over the polymer architecture. These methods could enable the synthesis of polymers with well-defined molecular weights, low polydispersity, and the ability to form block copolymers.
Design of Next-Generation Composite Materials with Tuned Mechanical Performance
The primary application for dimethacrylate monomers is often in the formulation of composite materials, particularly in the dental and biomedical fields mdpi.comnih.gov. This compound, with its two methacrylate groups, can act as a crosslinking agent, contributing to the mechanical strength and stability of the composite. Future research will likely focus on incorporating this monomer into novel composite formulations to achieve enhanced mechanical performance.
This includes exploring the use of various reinforcing fillers, such as nanoparticles, nanofibers, and glass fibers, to improve properties like tensile strength, flexural modulus, and fracture toughness. The compatibility between the polymer matrix derived from this compound and the filler material will be a critical factor to investigate, with surface modifications of the fillers often being necessary to ensure strong interfacial adhesion. The goal would be to create composites with a superior balance of strength, toughness, and durability for demanding applications. Research on other composite systems has shown that the addition of fillers can significantly enhance mechanical properties mdpi.commdpi.com.
| Filler Type | Potential Property Enhancement |
| Silica (B1680970) Nanoparticles | Increased hardness and wear resistance |
| Carbon Nanotubes | Improved tensile strength and electrical conductivity |
| Glass Fibers | Enhanced flexural strength and modulus |
Advanced Degradation Control and Mechanisms for Extended Material Lifespan
The long-term performance of polymeric materials is often limited by their susceptibility to degradation under various environmental conditions, including exposure to heat, moisture, and oxidative agents nist.govmdpi.comcnrs.frnih.govdoi.org. For polymers derived from this compound, understanding the degradation mechanisms is crucial for predicting their service life and designing more durable materials.
Future research should focus on detailed studies of the thermal and oxidative degradation pathways of these polymers. This would involve identifying the primary degradation products and elucidating the chemical reactions that lead to material failure. Furthermore, strategies to enhance the stability of these polymers could be explored, such as the incorporation of antioxidants, UV stabilizers, and other additives. The development of materials with controlled degradation profiles is also an emerging area, particularly for biomedical applications where biodegradable materials are required.
Integration of Artificial Intelligence and Machine Learning in Material Design and Discovery
The field of materials science is increasingly benefiting from the application of artificial intelligence (AI) and machine learning (ML) to accelerate the design and discovery of new materials acs.orgbris.ac.uknih.gov. For a relatively unexplored monomer like this compound, AI and ML could play a pivotal role in predicting its properties and guiding the development of new polymers and composites.
Future research could involve the use of computational models to predict the polymerization behavior of this compound and the mechanical and physical properties of the resulting polymers. By training machine learning models on existing data from other methacrylate monomers, it may be possible to forecast the performance of materials based on this compound before they are synthesized in the lab. This data-driven approach can significantly reduce the time and cost associated with traditional trial-and-error experimentation, paving the way for the rapid development of advanced materials with tailored functionalities.
| AI/ML Application | Potential Outcome |
| Property Prediction | Forecasting mechanical, thermal, and degradation properties |
| Inverse Design | Identifying optimal monomer structures for desired properties |
| Process Optimization | Optimizing synthesis and polymerization conditions |
Q & A
Q. What are the recommended synthetic routes for 2-Methylpropylidene bismethacrylate, and how can reaction conditions be optimized to minimize side products?
Methodological Answer: Synthesis typically involves esterification of methacrylic acid with a diol containing a 2-methylpropylidene backbone. Key steps include:
- Catalyst Selection: Acid catalysts (e.g., sulfuric acid) or enzyme-mediated esterification may reduce unwanted oligomerization .
- Temperature Control: Maintaining temperatures below 80°C prevents premature polymerization of methacrylate groups .
- Purification: Fractional distillation or column chromatography (using silica gel with ethyl acetate/hexane) isolates the product. Purity can be verified via ¹H NMR (e.g., δ 5.7–6.1 ppm for methacrylate vinyl protons) .
Q. How should researchers handle and store this compound to ensure stability during experiments?
Methodological Answer:
- Storage Conditions: Store under inert gas (N₂/Ar) at –20°C to inhibit radical-initiated polymerization. Use amber vials to prevent UV-induced degradation .
- Handling Precautions: Avoid contact with peroxides or amines, which may accelerate polymerization. Use inhibitors like hydroquinone (50–100 ppm) in stock solutions .
Q. What analytical techniques are critical for characterizing this compound purity and structure?
Methodological Answer:
- Chromatography: HPLC with a C18 column and UV detection (λ = 210–230 nm) quantifies residual monomers. Mobile phases often combine acetonitrile and water (70:30 v/v) .
- Spectroscopy: FT-IR confirms ester carbonyl peaks (~1720 cm⁻¹) and methacrylate C=C stretches (~1630 cm⁻¹). Mass spectrometry (ESI-TOF) identifies molecular ions (e.g., [M+Na]⁺) .
Advanced Research Questions
Q. How can copolymerization kinetics of this compound with other methacrylates be systematically studied?
Methodological Answer:
- Kinetic Studies: Use differential scanning calorimetry (DSC) to monitor heat flow during polymerization. Reaction rates are derived from exothermic peaks under isothermal conditions .
- Feed Ratio Optimization: Vary comonomer ratios (e.g., with methyl methacrylate or 2-hydroxyethyl methacrylate) and analyze via GPC to determine molecular weight distributions. Higher cross-linker content typically increases Tg (e.g., from 80°C to 120°C) .
Q. What strategies mitigate data contradictions in cross-linking density measurements for this compound-based networks?
Methodological Answer:
- Swelling Experiments: Use solvents like toluene to measure equilibrium swelling ratio (Q). Cross-link density (ν) is calculated via the Flory-Rehner equation. Compare with DMA -derived storage modulus (E’) to resolve discrepancies .
- Confocal Microscopy: Image network homogeneity; heterogeneous regions may skew swelling data .
Q. How can residual monomer content in polymerized this compound matrices be quantified with high precision?
Methodological Answer:
- Headspace GC-MS: Detect volatile methacrylate monomers after thermal desorption (120°C for 30 min). Calibration curves using synthetic standards ensure accuracy .
- NMR Spectroscopy: Integrate residual vinyl proton signals (5.7–6.1 ppm) against polymer backbone peaks (e.g., 1.0–1.5 ppm for methyl groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
